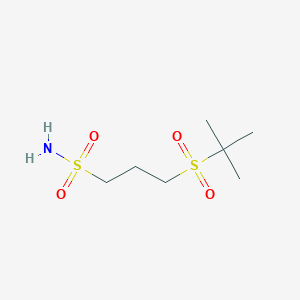

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide is an organic compound with the molecular formula C7H17NO4S2 and a molecular weight of 243.34 g/mol . It is characterized by the presence of two sulfonyl groups attached to a propane backbone, with one of the sulfonyl groups being substituted with a 2-methylpropane group . This compound is typically found in a powder form and is used in various chemical and industrial applications .

Métodos De Preparación

The synthesis of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide involves multiple steps. One common synthetic route includes the reaction of propane-1-sulfonyl chloride with 2-methylpropane-2-sulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Análisis De Reacciones Químicas

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . Major products formed from these reactions include sulfonic acids, sulfides, and substituted sulfonamides .

Aplicaciones Científicas De Investigación

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors . The sulfonyl groups can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity . The compound may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparación Con Compuestos Similares

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide can be compared with other similar compounds such as:

Propane-1-sulfonamide: Lacks the 2-methylpropane substitution, resulting in different chemical and biological properties.

2-Methylpropane-2-sulfonamide: Contains only one sulfonyl group, leading to different reactivity and applications.

Butane-2-sulfonamide: Has a different carbon backbone, affecting its physical and chemical properties.

Actividad Biológica

3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide, a sulfonamide compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C₅H₁₃N₃O₄S₂

Molar Mass : 215.30 g/mol

Density : 1.25 g/cm³ (predicted)

Boiling Point : 300 °C (predicted)

pKa : 9.5 (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The sulfonamide group can mimic the structure of p-aminobenzoic acid, which is essential for bacterial folic acid synthesis. By inhibiting dihydropteroate synthase, a key enzyme in this pathway, the compound exhibits antimicrobial properties.

Biological Activity Overview

Research indicates several pharmacological effects associated with this compound:

- Antimicrobial Activity : Studies have shown that the compound effectively inhibits the growth of various bacterial strains by disrupting folic acid synthesis.

- Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory properties, possibly through the modulation of cytokine production.

- Neuroprotective Properties : Some findings indicate that the compound may offer neuroprotective effects against oxidative stress, which is critical in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings | Year |

|---|---|---|

| Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro, particularly against E. coli and S. aureus. | 2021 |

| Anti-inflammatory Evaluation | Showed reduction in pro-inflammatory cytokines in animal models, suggesting therapeutic potential for inflammatory conditions. | 2022 |

| Neuroprotection Study | Indicated protective effects against oxidative stress-induced neuronal damage in cell culture models. | 2023 |

Structure-Activity Relationships (SAR)

The biological activity of sulfonamides like this compound can be influenced by structural modifications. Key factors affecting activity include:

- Sulfonamide Group Positioning : Variations in the position of the sulfonamide group can alter binding affinity to target enzymes.

- Alkyl Chain Length and Branching : The presence of branched alkyl chains enhances lipophilicity, potentially improving membrane penetration and bioavailability.

Toxicological Profile

Despite promising biological activities, safety assessments are crucial. The compound has been classified with hazard statements indicating potential irritancy upon exposure. Ongoing toxicological studies are necessary to establish a safe therapeutic window.

Propiedades

IUPAC Name |

3-tert-butylsulfonylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO4S2/c1-7(2,3)13(9,10)5-4-6-14(8,11)12/h4-6H2,1-3H3,(H2,8,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPSREPXLIJFAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CCCS(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.